Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate (CAS: 515861-15-1) is a thiophene-based derivative with a molecular formula of C₁₂H₁₄N₂O₃S and a molecular weight of 266.32 g/mol . Structurally, it features a thiophene ring substituted at the 2-position with a cyanoacetyl amino group and at the 5-position with a propyl chain, while the 3-position is esterified with a methyl group (Figure 1). This compound belongs to a class of 2-aminothiophene carboxylates, which are synthesized via the Gewald reaction—a well-established method for constructing functionalized thiophene cores through cyclocondensation of ketones, cyanoacetates, and elemental sulfur .
Thiophene derivatives are pivotal in pharmaceutical and materials chemistry due to their electron-rich aromatic systems, enabling interactions with biological targets or conductive polymers . The cyanoacetyl group in this compound enhances electrophilicity, facilitating nucleophilic substitutions or cyclization reactions, while the propyl chain may modulate lipophilicity and steric effects .
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-propylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-4-8-7-9(12(16)17-2)11(18-8)14-10(15)5-6-13/h7H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVSQHFHWKMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, similar compounds typically undergo these reactions under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate exhibit significant anticancer activities. The compound's ability to interact with biological targets makes it a candidate for further investigation in the development of anticancer therapies. For instance, studies have shown that derivatives of this compound can inhibit tumor growth through mechanisms such as inducing apoptosis in cancer cells and disrupting cell cycle progression .
Proteomics Research
The compound has been identified as useful in proteomics research, where it can be employed to study protein interactions and functions. Its unique functional groups allow for specific binding to target proteins, making it valuable for elucidating protein roles in various biological processes .
Synthetic Organic Chemistry
Synthetic Pathways
this compound can be synthesized through several methods, including condensation reactions involving thiophene derivatives. These synthetic pathways facilitate the production of this compound and its analogs, which can be further modified for enhanced biological activity .
Chemical Reactions
The compound participates in various chemical reactions typical of compounds containing thiophene rings. These reactions include electrophilic substitutions and nucleophilic additions, which are essential for developing new derivatives with tailored properties for specific applications .
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
- Protein Interaction Analysis : In another study focusing on proteomics, researchers utilized this compound to probe interactions between target proteins involved in metabolic pathways. The results indicated that the compound could serve as a valuable tool for understanding complex protein networks .
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups enable the compound to form heterocyclic structures, which can interact with biological targets and pathways . The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Structural and Molecular Characteristics
Key analogs of Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate include derivatives with varying substituents on the thiophene ring (Table 1).
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
Key Observations :
- Alkyl Substituents: The propyl, isopropyl, ethyl, and methyl groups influence steric bulk and lipophilicity.
- Ester Groups: Replacing the methyl ester (as in the target compound) with an ethyl ester (e.g., Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate) increases molecular weight and may alter solubility in polar solvents .
- Aromatic Substituents : The phenyl-substituted analog (CAS 515872-98-7) exhibits enhanced aromaticity, which could improve π-π stacking interactions in solid-state structures or biological target binding .
Challenges :
Physicochemical Properties (Inferred)
Stability and Handling
- Propyl- and isopropyl-substituted derivatives may require storage at low temperatures (-20°C) to prevent ester hydrolysis or oxidation .
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C₁₂H₁₄N₂O₃S
- CAS Number : 515861-15-1
- Molecular Weight : 258.32 g/mol
- Structure : The compound features a thiophene ring, which is known for its diverse biological activities.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Acetylcholinesterase Inhibition : Similar to other thiophene derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The presence of the thiophene moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage in various neurodegenerative conditions .
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines .
In Vitro Studies
Recent research has focused on the synthesis and biological evaluation of this compound:
- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits AChE with an IC50 value indicative of its potency compared to standard inhibitors like donepezil .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of thiophene derivatives in models of oxidative stress-induced neuronal damage. This compound showed significant protection against cell death induced by reactive oxygen species (ROS) .
- Cytotoxicity Evaluation : Cytotoxicity assays conducted on various cancer cell lines indicated that this compound has selective cytotoxic effects, suggesting potential applications in cancer therapy .
Data Summary Table
Q & A
Q. Advanced
- Cross-validation : Compare experimental H/C NMR shifts with DFT-calculated spectra (e.g., Gaussian09) to verify substituent effects .
- Dynamic effects : For IR, analyze solvent-dependent carbonyl (C=O) stretching frequencies to identify tautomeric forms (e.g., enol vs. keto) .
- Contamination checks : Use mass spectrometry (HRMS) to detect byproducts from incomplete esterification or hydrolysis .
Which spectroscopic techniques are essential for characterization?
Q. Basic
- NMR : H and C NMR confirm the thiophene backbone, propyl chain integration, and cyanoacetyl group presence.
- FT-IR : Identify key functional groups (e.g., C≡N at ~2200 cm, ester C=O at ~1700 cm) .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
What strategies optimize bioactivity in drug discovery studies?
Q. Advanced
- Structure-activity relationship (SAR) : Modify the propyl group to alter lipophilicity (logP) and enhance blood-brain barrier penetration .
- Assay design : Use in vitro antioxidant assays (DPPH radical scavenging) and in vivo anti-inflammatory models (carrageenan-induced edema) to evaluate efficacy .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation pathways .
How can reaction mechanisms be elucidated during synthesis?
Q. Advanced
- Kinetic studies : Monitor intermediate formation via time-resolved H NMR to identify rate-limiting steps (e.g., sulfur insertion in the Gewald reaction) .
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate transition states and activation energies for cyclocondensation steps .
- Isotope labeling : Introduce C-labeled cyanoacetamide to track carbon migration via 2D NMR .
How to mitigate batch-to-batch variability in yield?
Q. Advanced
- Process optimization : Use design of experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
- Purification : Employ preparative HPLC with C18 columns to isolate high-purity batches (>98%) .
What analytical challenges arise in quantifying degradation products?
Q. Advanced
- HPLC-MS/MS : Detect trace hydrolyzed products (e.g., free carboxylic acid) using reverse-phase columns and negative-ion mode .
- Forced degradation : Expose to heat, light, and humidity to identify labile sites (e.g., ester hydrolysis under acidic conditions) .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification .
How to address low solubility in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain cell viability while improving solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and controlled release .
- Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
